N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine-5'-O-N,N-diisopropylaminocyanoethylphosphoramidite
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Overview
Description
N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite is a complex organic compound with the molecular formula C42H51N8O5P and a molecular weight of 778.88 g/mol . This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite involves multiple steps. The starting material is typically a nucleoside, which undergoes protection and activation steps to introduce the necessary functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved using a dimethoxytrityl (DMT) group.
Introduction of the isobutyryl group: This is done to protect the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the phosphite triester to a phosphate triester.
Deprotection: Removal of the protecting groups to yield the desired oligonucleotide.
Coupling: Formation of phosphodiester bonds between nucleotides.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions using trichloroacetic acid for DMT removal.
Coupling: Tetrazole as an activator.
Major Products
The major products formed from these reactions are oligonucleotides, which are essential for various applications in molecular biology and genetic research .
Scientific Research Applications
N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite is widely used in:
Chemistry: Synthesis of modified nucleotides and oligonucleotides.
Biology: Study of gene expression and regulation.
Medicine: Development of antisense oligonucleotides for therapeutic purposes.
Industry: Production of synthetic DNA and RNA for research and diagnostic purposes.
Mechanism of Action
The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the assembly of DNA and RNA strands. The protecting groups ensure selective reactions and prevent unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine
- N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl Phosphoramidite
Uniqueness
N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite is unique due to its specific protecting groups and the presence of the methoxytrityl group, which provides enhanced stability and selectivity during oligonucleotide synthesis .
Properties
Molecular Formula |
C42H51N8O5P |
---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
N-[9-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-28(2)39(51)46-41-45-38-37(40(52)47-41)44-27-49(38)36-25-34(35(55-36)26-54-56(53-24-16-23-43)50(29(3)4)30(5)6)48-42(31-17-10-7-11-18-31,32-19-12-8-13-20-32)33-21-14-9-15-22-33/h7-15,17-22,27-30,34-36,48H,16,24-26H2,1-6H3,(H2,45,46,47,51,52) |
InChI Key |
USNNKXWWDUBLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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